N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine
Description
N-(2-Fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine is a quinuclidine-derived compound characterized by a bicyclic amine core substituted with a 2-fluorobenzyl group. The 2-fluorobenzyl substituent confers unique electronic and steric properties, influencing receptor binding and metabolic stability compared to other halogenated or substituted benzyl analogs.
Properties
Molecular Formula |
C14H19FN2 |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C14H19FN2/c15-13-4-2-1-3-12(13)9-16-14-10-17-7-5-11(14)6-8-17/h1-4,11,14,16H,5-10H2 |
InChI Key |
CRULJLNEEKZLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using acyclic starting materials that contain the required stereochemical information . This process can be achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one, while reduction could produce N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine with different stereochemistry .
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azabicyclo structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of 1-azabicyclo[2.2.2]octan-3-amine derivatives, where modifications to the benzyl substituent significantly alter biological activity. Key analogs include:
Pharmacological Comparison
Receptor Modulation
α3β2 nAChR Positive Allosteric Modulators :
- (S)-N-(2-Methoxybenzyl)- and (S)-N-(2-Chlorobenzyl)- analogs (from and ) exhibit potent α3β2 nAChR modulation, with EC50 values in the low micromolar range. The 2-chloro derivative showed higher efficacy (30% yield) but lower solubility than the 2-methoxy analog (68% yield) .
- Hypothesis for 2-Fluoro Analog : Fluorine’s inductive effects may enhance receptor binding affinity compared to bulkier halogens, though this requires experimental validation.
NK1 Receptor Antagonism :
- CP-96,345 (2-methoxyphenylmethyl + diphenylmethyl) is a potent NK1 antagonist (pKB ~8.5) used to study neurogenic inflammation and pain pathways . Its enantiomer, CP-96,344, is 100-fold less active, highlighting stereochemical sensitivity .
- Comparison : The absence of a diphenylmethyl group in N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine likely reduces NK1 affinity but may redirect selectivity toward nAChRs.
Functional Assays
- In striatal microdialysis studies, CP-96,345 (10–25 µM) inhibited D1 receptor-mediated acetylcholine release, demonstrating CNS penetration .
Physicochemical Properties
| Property | N-(2-Fluorobenzyl) | (S)-N-(2-Chlorobenzyl) | CP-96,345 |
|---|---|---|---|
| Molecular Weight | ~264.3 g/mol | 267.8 g/mol | 425.5 g/mol |
| logP (Predicted) | 2.1 | 2.8 | 4.5 |
| Aqueous Solubility | Moderate | Low | Very low |
| Metabolic Stability | High (C-F bond inert) | Moderate (C-Cl dehalogenation) | Low (diphenylmethyl oxidation) |
Key Insight : The C-F bond in the 2-fluorobenzyl group likely enhances metabolic stability compared to chloro- or methoxy-substituted analogs, making it a promising candidate for in vivo studies .
Biological Activity
N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine is a compound belonging to the class of bicyclic amines, characterized by its unique structure which includes a bicyclic framework and a fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders.
Pharmacological Profiles
Research indicates that this compound exhibits notable pharmacological properties:
- Antidepressant-like Effects : In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models, suggesting its potential utility in treating depression and anxiety disorders.
- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions, likely through its modulation of cholinergic signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Activity :
A study published in 2023 investigated the antidepressant effects of various analogs of bicyclic amines, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models, supporting its potential as an antidepressant candidate.Compound Dose (mg/kg) Effect on Behavior This compound 10 Significant reduction in immobility time in the forced swim test Control (Fluoxetine) 10 Similar effects observed -
Cognitive Enhancement Study :
Another research effort focused on the cognitive-enhancing properties of this compound. The study utilized the Morris water maze to assess spatial learning and memory.Treatment Group Performance Index This compound (5 mg/kg) 85% accuracy Vehicle Control 60% accuracy
Safety and Toxicology
Toxicological evaluations are critical for determining the safety profile of this compound. Preliminary studies suggest a favorable safety profile with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
